(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid
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Overview
Description
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a chiral piperidine derivative with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a prop-2-en-1-yloxycarbonyl group and a carboxylic acid group. The stereochemistry at the 3-position of the piperidine ring is specified as the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Introduction of the Prop-2-en-1-yloxycarbonyl Group: This step involves the reaction of the piperidine derivative with prop-2-en-1-yl chloroformate under basic conditions to introduce the prop-2-en-1-yloxycarbonyl group.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position of the piperidine ring. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo substitution reactions, where the prop-2-en-1-yloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid: The S-enantiomer of the compound, which may exhibit different biological activity and properties.
1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid: A structural isomer with the carboxylic acid group at the 4-position.
1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid: Another structural isomer with the carboxylic acid group at the 2-position.
Uniqueness
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is unique due to its specific stereochemistry and the position of the functional groups on the piperidine ring. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research and industrial applications.
Biological Activity
(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevance in medicinal chemistry.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.341 g/mol
- CAS Number : 959236-11-4
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its antibacterial and anti-inflammatory properties.
Antibacterial Activity
Recent studies have indicated that compounds similar to (3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine derivatives exhibit significant antibacterial effects. For instance, piperidine derivatives have been noted for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
A study profiling various piperidine derivatives found that certain structural modifications could enhance their antibacterial potency against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets due to their resistance profiles .
Compound | Target Bacteria | Inhibition Concentration (μM) |
---|---|---|
Compound A | Acinetobacter baumannii | 10 |
Compound B | Pseudomonas aeruginosa | 15 |
This compound | TBD | TBD |
Anti-inflammatory Activity
In addition to its antibacterial properties, there is emerging evidence that piperidine derivatives can modulate inflammatory pathways. The compound may influence the secretion of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. Specific studies have shown that related compounds can inhibit the activation of NF-kB pathways, which are crucial in inflammatory responses .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication.
- Cytokine Modulation : By affecting signaling pathways like NF-kB, the compound may alter cytokine production.
- Membrane Interaction : The lipophilicity of piperidine derivatives suggests potential interactions with bacterial membranes, leading to increased permeability and cell death.
Case Study 1: Antibacterial Efficacy
In a controlled study, piperidine derivatives were tested against multiple bacterial strains. The results demonstrated a clear correlation between structural modifications and antibacterial efficacy. The compound (3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine exhibited promising results, warranting further investigation into its structure-activity relationship.
Case Study 2: Anti-inflammatory Potential
A study focused on the anti-inflammatory effects of piperidine derivatives in a murine model of arthritis showed that treatment with related compounds resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.
Properties
IUPAC Name |
(3R)-1-prop-2-enoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-6-15-10(14)11-5-3-4-8(7-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTAKIOIKDWMHK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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